molecular formula C9H8N2OS B069902 1-Benzothiophene-2-carbohydrazide CAS No. 175135-07-6

1-Benzothiophene-2-carbohydrazide

Cat. No. B069902
M. Wt: 192.24 g/mol
InChI Key: ZXKPFIRPUUAAPQ-UHFFFAOYSA-N
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Description

1-Benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C9H8N2OS . It has a molecular weight of 192.24 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 1-Benzothiophene-2-carbohydrazide derivatives involves the reaction of corresponding benzothiophene carbohydrazides with various reagents under different conditions. For example, 3-chloro-N’-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide was synthesized through the reaction of 2-hydroxy-6-pentadecylbenzaldehyde with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide.


Molecular Structure Analysis

The molecular structure of 1-Benzothiophene-2-carbohydrazide derivatives is confirmed through comprehensive analytical techniques including IR, NMR, and mass spectrometry. These techniques provide detailed insights into the molecular architecture, showcasing the compound’s unique features such as the benzothiophene ring and the attached carbohydrazide group.


Chemical Reactions Analysis

Benzothiophene-2-carbohydrazide derivatives participate in various chemical reactions, leading to a wide range of compounds with diverse properties. For instance, they have been used to synthesize heterocyclic compounds such as thioxotetrahydropyrimidines, thiazoles, triazoles, and oxadiazoles.


Physical And Chemical Properties Analysis

The physical properties of 1-Benzothiophene-2-carbohydrazide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The melting point of 1-Benzothiophene-2-carbohydrazide is between 184-187°C .

Scientific Research Applications

Synthesis and Characterization

1-Benzothiophene-2-carbohydrazide and its derivatives are primarily involved in synthesis research. For instance, compounds such as 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide have been synthesized and structurally confirmed through various analytical techniques including IR, NMR, and mass spectral analysis. This research area focuses on exploring new synthetic routes and characterizing the resulting compounds (Naganagowda et al., 2014).

Antimicrobial and Anthelmintic Activities

Several studies have explored the biological activities of benzothiophene carbohydrazide derivatives. Research has shown that these compounds exhibit antimicrobial and anthelmintic activities. For example, various synthesized compounds containing the benzothiophene moiety were screened for these activities, highlighting the potential medicinal applications of these compounds (Naganagowda et al., 2011).

Material Science and Corrosion Inhibition

In the field of materials science, 1-Benzothiophene-2-carbohydrazide derivatives have been studied for their role in corrosion inhibition. A study demonstrated the effectiveness of 3-chloro-1-benzothiophene-2-carbohydrazide in inhibiting corrosion of aluminum alloys in acidic environments. This highlights its potential application in protecting metals against corrosion (Kini et al., 2011).

Crystal Structure Analysis

The study of crystal structures is another significant application of 1-Benzothiophene-2-carbohydrazide derivatives. Research on the crystal structure of related compounds, such as 1-benzothiophene-2-carboxylic acid, provides valuable insights into their pharmacological activities and therapeutic effectiveness. These studies utilize advanced techniques like X-ray diffraction and DFT-D calculations (Dugarte-Dugarte et al., 2021).

Organic Electronics

Benzothiophene derivatives have also been investigated for their potential in organic electronics, particularly in the development of organic field-effect transistors. Research in this area focuses on the synthesis of novel compounds and evaluating their electronic properties, such as hole mobility (Gao et al., 2008).

Hydrodesulfurization Studies

The application of benzothiophene derivatives in hydrodesulfurization, a process important in petroleum refining, has been studied. These compounds can play a role in the removal of sulfur from hydrocarbon fuels, contributing to cleaner and more efficient fuel production (Daly, 1978).

Safety And Hazards

The safety information for 1-Benzothiophene-2-carbohydrazide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKPFIRPUUAAPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334020
Record name benzo[b]thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzothiophene-2-carbohydrazide

CAS RN

175135-07-6
Record name Benzo[b]thiophene-2-carboxylic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name benzo[b]thiophene-2-carbohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175135-07-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
VD Biradar, BHM Mruthyunjayaswamy - The Scientific World Journal, 2013 - hindawi.com
… complexes of Cu(II), Co(II), Ni(II), Zn(II), Hg(II), Mn(II), and Fe(III) with the Schiff base 3-chloro- -[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide (HL) …
Number of citations: 21 www.hindawi.com
G Naganagowda, P Thamyongkit… - Journal of Sulfur …, 2011 - Taylor & Francis
… The reaction of 3-chloro-1-benzothiophene-2-carbohydrazide 2 with potassium thiocyanate gave compound 3, which was cyclized to form thioxotetrahydropyrimidine 4, thiazoles 5a–e, …
Number of citations: 7 www.tandfonline.com
G Naganagowda, A Petsom - … , Sulfur, and Silicon and the Related …, 2011 - Taylor & Francis
… 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol 4 was synthesized from 3-chloro-1-benzothiophene-2-carbohydrazide 2. Mannich bases, alkyl halide, and acid chlorides …
Number of citations: 4 www.tandfonline.com
K Achutha, P Shetty, S Divakara, I Arun - 2011 - 210.212.194.26
… The inhibitive action of 3-chloro-1-benzothiophene-2-carbohydrazide (CBTC) on the corrosion behavior of 6061 Al alloy/SiCp composite has been studied at four different temperatures (…
Number of citations: 13 210.212.194.26
G Naganagowda, B Padmashali - Phosphorus, Sulfur, and Silicon, 2010 - Taylor & Francis
… Reaction of 3-chloro-1-benzothiophene-2-carbohydrazide 2 with the appropriate isothiocyanate yielded the substituted thiosemicarbazides 3a–b, which are cyclized into …
Number of citations: 19 www.tandfonline.com
G Naganagowda, B Padmashali… - Indian Journal of …, 2009 - hero.epa.gov
… converted into 3-chloro-1-benzothiophene-2-carbohydrazide 2. Compound 2 reacted with 2-… '-[(4-methylphenyl) sulfonyl]-1-benzothiophene-2-carbohydrazide 8. The structures of newly …
Number of citations: 1 hero.epa.gov
AM Younis, TH Rakha, MM El-Gamil… - Journal of Molecular …, 2021 - Elsevier
In this work, Co 2+ , Ni 2+ , Cu 2+ , Pd 2+ , and UO 2 2+ complexes of a carbohydrazone isatin ligand (H 3 L), are synthesized and structurally elucidated via various physic-chemical …
Number of citations: 7 www.sciencedirect.com
HK Nagesh, B Padmashali, C Sandeep… - Int. J. Pharm. Sci …, 2014 - researchgate.net
… An equimolar mixture of methyl-3-amino-6-fluoro-1benzothiophene-2-carbohydrazide 2 (0.225g 0.001 mol) and 7-methoxy-4-phenylcoumarin (0.252g, 0.001 mol) in glacial acetic acid (…
Number of citations: 23 www.researchgate.net
HKNB Padmashali, C Sandeep, TE Musturappa - researchgate.net
… Schiff base 3-amino-N'-[(E)-(3-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide 4a thus prepared was refluxed with acetic anhydride to give targeted oxadiazole …
Number of citations: 0 www.researchgate.net
RG Sab, BHM Mruthyunjayaswamy - 2010
Number of citations: 0

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